molecular formula C20H18N4O2 B2444733 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-ethoxybenzamide CAS No. 1311745-77-3

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-ethoxybenzamide

Cat. No.: B2444733
CAS No.: 1311745-77-3
M. Wt: 346.39
InChI Key: COYJNAXBQORLJQ-UHFFFAOYSA-N
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Description

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-ethoxybenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-ethoxybenzamide typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with 4-ethoxybenzamide in the presence of a cyano group donor. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with ion channels, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-pyrazole-4-carbaldehyde
  • 4-ethoxybenzamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-4-yl)methylbenzamide

Uniqueness

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-ethoxybenzamide is unique due to the presence of both the cyano and ethoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-2-26-18-10-8-15(9-11-18)20(25)23-19(12-21)16-13-22-24(14-16)17-6-4-3-5-7-17/h3-11,13-14,19H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYJNAXBQORLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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